N'-(tert-butyl)-4-fluoro-N'-phenylbenzenesulfonohydrazide
Overview
Description
N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide is an organic compound that features a tert-butyl group, a fluoro-substituted phenyl ring, and a benzenesulfonohydrazide moiety
Mechanism of Action
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The tert-butyl group is known to enhance the duplex-forming ability of oligonucleotides .
Pharmacokinetics
The tert-butyl group is often metabolized by cytochrome p450 enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the tert-butyl group is known to increase stability against enzymatic degradations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with tert-butylhydrazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide moiety to corresponding amines.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N’-(tert-butyl)-4-chloro-N’-phenylbenzenesulfonohydrazide
- N’-(tert-butyl)-4-methyl-N’-phenylbenzenesulfonohydrazide
- N’-(tert-butyl)-4-nitro-N’-phenylbenzenesulfonohydrazide
Uniqueness
N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs with different substituents.
Properties
IUPAC Name |
N'-tert-butyl-4-fluoro-N'-phenylbenzenesulfonohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-16(2,3)19(14-7-5-4-6-8-14)18-22(20,21)15-11-9-13(17)10-12-15/h4-12,18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNDKAALCDHWFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327101 | |
Record name | N'-tert-butyl-4-fluoro-N'-phenylbenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666014 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866154-21-4 | |
Record name | N'-tert-butyl-4-fluoro-N'-phenylbenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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